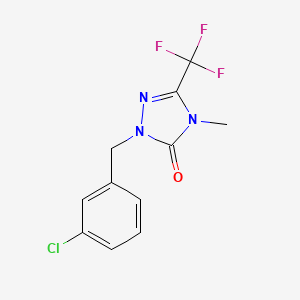

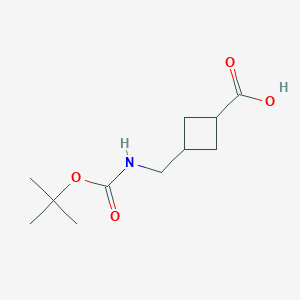

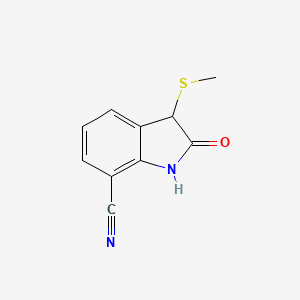

3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile is a chemical compound that has been the focus of scientific research in recent years. It is a heterocyclic organic compound with the molecular formula C11H8N2OS and a molar mass of 220.26 g/mol. This compound has attracted the attention of researchers due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Applications De Recherche Scientifique

Structural Insights and Inhibitory Potential

Structural characterization of dihydropyrimidine carbonitrile derivatives, related to the compound of interest, has provided insights into their potential as dihydrofolate reductase inhibitors, a key enzyme target in cancer and bacterial infections research. X-ray diffraction analysis revealed specific crystalline conformations and molecular interactions, suggesting the structural basis for their inhibitory activity (Al-Wahaibi et al., 2021).

Synthesis and Functionalization

Efficient synthesis of 3-(alkylsulfanyl)- and 3-(arylsulfanyl)indoles has been achieved through reactions with sodium sulfinates, mediated by iodine in environmentally friendly conditions. This highlights a method for introducing sulfanyl groups into indole derivatives, potentially offering routes to novel therapeutic agents or materials (Katrun et al., 2014).

Chemical Reactions and Properties

Novel reactions involving the sulfanyl group have been explored, such as the facile assembly of sulfonated oxindoles through sulfur dioxide insertion. This demonstrates the chemical versatility of sulfanyl-bearing indole derivatives in synthesizing compounds with potential biological activity (Liu et al., 2017).

Molecular Docking and Theoretical Studies

Theoretical and computational studies, including molecular docking and density functional theory (DFT) analysis, have been applied to understand the interactions and stability of sulfanyl-substituted compounds. These studies provide insights into the potential biological activity and reactivity of these molecules, guiding the design of new compounds with desired properties (Alzoman et al., 2015).

Green Chemistry Approaches

The iodine-catalyzed oxidative system for 3-sulfenylation of indoles underlines the development towards more sustainable and green chemistry methods. Such approaches are crucial for minimizing environmental impact while expanding the toolkit for synthesizing sulfanyl-indole derivatives (Ge & Wei, 2012).

Propriétés

IUPAC Name |

3-methylsulfanyl-2-oxo-1,3-dihydroindole-7-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c1-14-9-7-4-2-3-6(5-11)8(7)12-10(9)13/h2-4,9H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJXOUKHRIIXSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1C2=CC=CC(=C2NC1=O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

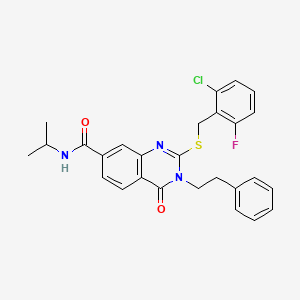

![1-(3-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2686809.png)

![N-Methyl-N-[(1-propyl-1H-pyrazol-3-YL)methyl]amine](/img/structure/B2686812.png)

![N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2686814.png)